3-(2,4-Dichlorophenyl)phenol

概要

説明

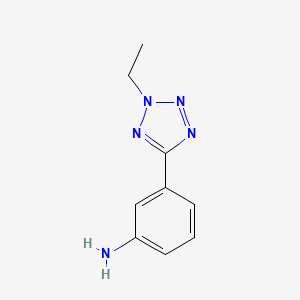

3-(2,4-Dichlorophenyl)phenol is a derivative of phenol containing two chlorine atoms . It is related to 2,4-dichlorophenol, which is a white solid that is mildly acidic .

Chemical Reactions Analysis

Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .科学的研究の応用

Environmental Impact Assessment

Studies on environmental phenols, including compounds like 2,4-dichlorophenol, have highlighted their widespread use in consumer products and potential environmental impact. Mortensen et al. (2014) assessed exposure to environmental phenols among pregnant women, noting the significance of understanding the distribution and effects of such chemicals in the population and environment Mortensen et al., 2014.

Catalytic Degradation Studies

The catalytic hydrodechlorination of 2,4-dichlorophenol has been explored as a means to treat environmentally toxic compounds. Gómez-Quero et al. (2011) investigated the efficiency of Pd/Al2O3 catalysts in the hydrodechlorination process, providing insights into potential remediation technologies Gómez-Quero et al., 2011.

Remediation Technologies

Dechlorination mechanisms of 2,4-dichlorophenol using magnetic MWCNTs supported Pd/Fe nanohybrids have been studied for water treatment. Xu et al. (2016) detailed the process of rapid adsorption, gradual dechlorination, and desorption of phenol, highlighting the potential of these nanohybrids in water remediation Xu et al., 2016.

Analytical Methodologies

The determination of phenolic compounds, including 2,4-dichlorophenol, in water and industrial effluents has been a focus for environmental monitoring. Castillo et al. (1997) developed methods involving liquid-solid extraction followed by liquid chromatography, improving the detection and analysis of these compounds Castillo et al., 1997.

Oxidative Transformation Studies

The oxidative transformation of triclosan and chlorophene, which contain 2,4-dichlorophenyl groups, by manganese oxides has been researched by Zhang and Huang (2003). This study provided insights into the reaction mechanisms and environmental fate of such compounds Zhang & Huang, 2003.

作用機序

Target of Action

Phenolic compounds, which include 3-(2,4-dichlorophenyl)phenol, are known to exhibit potent antimicrobial activities . They interfere with bacterial cell wall synthesis, DNA replication, and enzyme production .

Mode of Action

Phenolic compounds, including this compound, can target multiple sites in bacteria, leading to a much higher sensitivity of cells towards these natural compounds

Biochemical Pathways

Phenolic compounds are known to interfere with several key biological processes, including cell wall synthesis, dna replication, and enzyme production . This interference can disrupt the normal functioning of cells, leading to their death.

Pharmacokinetics

A study on a synthetic dichloro-substituted aminochalcone, a compound structurally similar to this compound, suggests that such compounds may have controlled oral dose and low incidence of lethality by ingestion .

Result of Action

Given its potential antimicrobial activity, it is likely that the compound leads to the death of bacterial cells by disrupting key biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the case of phenolic compounds used for water treatment, factors such as pH, temperature, and the presence of other contaminants can affect their effectiveness . .

Safety and Hazards

生化学分析

Biochemical Properties

3-(2,4-Dichlorophenyl)phenol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, leading to potential toxic effects . Additionally, this compound has been shown to inhibit certain enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, this compound can induce apoptosis in certain cancer cell lines by activating the caspase cascade . Moreover, it affects gene expression by modulating the activity of transcription factors such as NF-κB and AP-1, which are critical regulators of inflammatory responses and cell survival . The compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause oxidative damage to cellular components . Additionally, this compound can inhibit the activity of antioxidant enzymes, resulting in increased levels of reactive oxygen species (ROS) and subsequent oxidative stress . This oxidative stress can lead to DNA damage, lipid peroxidation, and protein oxidation, ultimately affecting cell viability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated cumulative toxic effects, including increased oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level triggers adverse effects such as liver and kidney damage . High doses of this compound have been associated with increased mortality rates in animal studies, highlighting the importance of dosage regulation.

特性

IUPAC Name |

3-(2,4-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-9-4-5-11(12(14)7-9)8-2-1-3-10(15)6-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYHVXKFSHLBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651803 | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79881-30-4 | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1437593.png)

![3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1437594.png)

![[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1437607.png)